The compound with the molecular formula C86H97Cl3N10O26 is known as Oritavancin. This semisynthetic glycopeptide antibiotic is primarily utilized in the medical field for treating acute bacterial skin and skin structure infections. Oritavancin functions by inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.
Oritavancin is derived from the natural product vancomycin, which is produced by the bacterium Amycolatopsis orientalis. The compound is classified under the category of glycopeptide antibiotics, which are characterized by their complex structures and mechanisms of action that target bacterial cell walls. Oritavancin's unique structure allows it to exhibit enhanced activity against resistant strains of bacteria compared to traditional glycopeptides.
The synthesis of Oritavancin involves several complex steps that modify the vancomycin backbone to enhance its antibacterial properties. The key methods employed in its synthesis include:
The synthesis typically requires advanced techniques such as:
Oritavancin has a complex molecular structure characterized by multiple rings and functional groups. Its structure can be represented as follows:
The structural features include:
Oritavancin undergoes various chemical reactions, particularly during its synthesis and when interacting with bacterial cells. Key reactions include:
The stability of Oritavancin can be influenced by pH, temperature, and the presence of other compounds, necessitating careful formulation in pharmaceutical applications.
Oritavancin exerts its antibacterial effects primarily through:
Studies indicate that Oritavancin has a prolonged half-life, allowing for once-weekly dosing in clinical settings, which enhances patient compliance and treatment effectiveness.
Relevant analyses suggest that these properties contribute significantly to its pharmacological profile and therapeutic applications.
Oritavancin is primarily used in clinical settings for:
Research continues into exploring additional applications for Oritavancin, including potential uses against other types of infections and in combination therapies to combat antibiotic resistance.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: